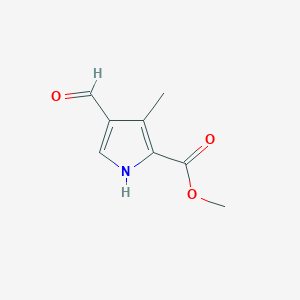

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVDPBGFXRDGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-57-2 | |

| Record name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 1803589-57-2) is a substituted pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrrole scaffold is a core component of numerous natural products and pharmaceuticals, valued for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from supplier data and leverages established chemical principles and comparative data from structurally related analogs to offer scientifically grounded insights into its characteristics and potential applications.

Core Molecular Attributes and Physical Properties

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a poly-functionalized heterocyclic compound. Its structure, featuring a methyl ester, a formyl group, and a methyl group on the pyrrole ring, provides multiple sites for chemical modification, making it a valuable building block in drug discovery.

Structural and General Properties

The fundamental identifiers for this compound are summarized in the table below. The molecular formula and weight have been confirmed by chemical suppliers.[2]

| Property | Value | Source |

| IUPAC Name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | - |

| CAS Number | 1803589-57-2 | [2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Predicted: Off-white to yellow or brown solid | Inferred |

| Melting Point | Not available. Predicted to be higher than related, less substituted pyrroles. For comparison, methyl 4-formyl-1H-pyrrole-2-carboxylate melts at 120-126 °C.[3] | - |

| Boiling Point | Not available. Expected to be high due to polarity and potential for hydrogen bonding. | - |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Low solubility in water is expected. | Inferred |

Rationale for Predicted Properties

The predictions for appearance and solubility are based on common characteristics of similar small organic molecules. The presence of polar functional groups (ester and aldehyde) and the N-H group capable of hydrogen bonding suggests a crystalline solid at room temperature. These same groups will confer solubility in polar organic solvents, while the overall carbon framework limits water solubility.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are invaluable for researchers in confirming the identity and purity of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

N-H Proton: A broad singlet, typically in the range of 9.0-12.0 ppm.

-

Aldehyde Proton (-CHO): A sharp singlet around 9.5-10.0 ppm.

-

Pyrrole Ring Proton (C5-H): A singlet or a doublet with small coupling to the N-H proton, expected around 7.0-7.5 ppm.

-

Ester Methyl Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

-

Ring Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aldehyde Carbonyl: ~185-195 ppm

-

Ester Carbonyl: ~160-165 ppm

-

Pyrrole Ring Carbons: Four distinct signals in the aromatic region (~110-140 ppm).

-

Ester Methyl Carbon: ~51-53 ppm

-

Ring Methyl Carbon: ~12-15 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of its functional groups.

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

Ester C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹.

-

C=C and C-N Stretches (Pyrrole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) in a mass spectrum would be observed at an m/z corresponding to its molecular weight (167.16). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₉NO₃.

Chemical Properties and Reactivity

The reactivity of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is governed by the interplay of its functional groups and the aromatic pyrrole core. The pyrrole ring is electron-rich and generally reactive towards electrophiles, although the electron-withdrawing ester and formyl groups will deactivate it compared to unsubstituted pyrrole.[4]

Key Reaction Pathways

-

Reactions of the Aldehyde Group: The formyl group is a versatile handle for further synthetic transformations, including:

-

Oxidation: Can be oxidized to a carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Can be converted to an alkene.

-

Condensation Reactions: Can react with active methylene compounds or amines to form larger, more complex structures.[5]

-

-

Reactions of the Ester Group: The methyl ester can be:

-

Hydrolyzed: To the corresponding carboxylic acid under acidic or basic conditions.

-

Reduced: To a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Amidated: Can react with amines to form amides.

-

-

Reactions at the Pyrrole Ring:

-

N-Alkylation/N-Acylation: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for alkylation or acylation at the nitrogen atom.

-

Electrophilic Substitution: Despite deactivation, electrophilic substitution (e.g., halogenation, nitration) is possible, likely directed to the C5 position, which is the most electron-rich site not occupied.

-

Caption: Key reactivity sites of the target molecule.

Synthesis Methodology

A plausible and efficient synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate would likely involve the formylation of a pre-existing 3-methyl-1H-pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is a standard and regioselective method for introducing a formyl group onto electron-rich aromatic rings like pyrroles.[6]

Proposed Synthetic Workflow: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for formylating pyrrole carboxylates.

Step 1: Activation of DMF

-

To a solution of dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride.

-

Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

Step 2: Formylation of the Pyrrole

-

Dissolve the starting material, methyl 3-methyl-1H-pyrrole-2-carboxylate, in an anhydrous solvent.

-

Slowly add the solution of the pyrrole to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

Step 3: Work-up and Purification

-

Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate or sodium acetate.

-

Stir vigorously until the intermediate iminium salt is hydrolyzed to the aldehyde.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. 1803589-57-2|Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Abstract: Formyl-pyrrole scaffolds are prevalent structural motifs found in a diverse array of natural products, cooked foods, and pharmaceutical agents. Their biological activities, ranging from immunosuppressive and antimicrobial to antioxidant and anti-inflammatory, make them a focal point for researchers in natural product chemistry and drug development.[1][2] This technical guide provides an in-depth exploration of the pathways leading to formyl-pyrrole compounds, drawing a critical distinction between genetically encoded, enzyme-catalyzed biosynthesis and non-enzymatic formation via Maillard chemistry. We will dissect the convergent biosynthesis of the tripyrrole antibiotic prodigiosin as a primary exemplar of enzymatic assembly, detail the ubiquitous Maillard reaction responsible for many simple formyl-pyrroles, and explore emerging chemo-enzymatic strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not only a review of established pathways but also practical, field-proven insights into the methodologies used to investigate them.

Introduction: The Chemical and Biological Landscape of Formyl-Pyrroles

The Formyl-Pyrrole Moiety

The formyl-pyrrole is an aromatic heterocyclic structure characterized by a five-membered pyrrole ring functionalized with a formyl group (-CH=O), most commonly at the C-2 position (pyrrole-2-carboxaldehyde). This arrangement combines the electron-rich aromaticity of the pyrrole ring with the electrophilic reactivity of an aldehyde, creating a versatile chemical scaffold.[3][4] This duality underpins its presence in complex secondary metabolites and its role as a reactive intermediate in biological systems.

Significance in Natural Products and Drug Development

Formyl-pyrrole compounds exhibit a remarkable spectrum of biological activities. The most prominent example is the prodigiosin family of red pigments produced by bacteria like Serratia marcescens.[1] Prodigiosin and its analogs are known for their potent immunosuppressant, antifungal, antimalarial, and anticancer properties, which stem from their ability to trigger apoptosis in malignant cells.[1] Beyond these complex antibiotics, simpler formyl-pyrroles, often arising from food processing, display significant hepatoprotective, immunostimulatory, and antioxidant effects.[5][6][7]

A Fundamental Dichotomy: Differentiating True Biosynthesis from Maillard Chemistry

A crucial point of understanding for any researcher in this field is the dual origin of formyl-pyrroles. It is a common misconception to attribute all naturally isolated formyl-pyrroles to enzymatic secondary metabolism.[5][6]

-

Enzymatic Biosynthesis: In this context, the formyl-pyrrole is a specific intermediate in a genetically encoded pathway, assembled by a dedicated suite of enzymes. The biosynthesis of prodigiosin, which involves the formation of the key intermediate 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), is the archetypal example.[8][9]

-

Non-Enzymatic Formation: Many formyl-pyrroles, particularly 5-(hydroxymethyl)pyrrole-2-carbaldehydes, are not true secondary metabolites but rather products of the Maillard reaction.[2][7][10] This is a spontaneous chemical reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid or other amine.[10][11] These are often found in cooked foods, aged extracts, and biological systems under physiological stress.[11]

Understanding this distinction is paramount, as it dictates the experimental approaches required for discovery, characterization, and synthesis.

Enzymatic Biosynthesis: The Prodigiosin Superfamily as a Case Study

The biosynthesis of prodigiosin in γ-proteobacteria such as Serratia marcescens is the most well-characterized pathway involving a formyl-pyrrole intermediate.[12] It is a model of metabolic elegance, employing a convergent strategy where two distinct branches of a pathway synthesize two different pyrrole-containing precursors, which are then joined in a final condensation step.[8] The entire process is orchestrated by the pig gene cluster.[9][12]

Pathway I: Formation of the Formyl-Bipyrrole Precursor (MBC)

The "formyl-pyrrole" component of prodigiosin is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). Its assembly is a fascinating interplay between nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) logic, starting from the amino acids L-proline and L-serine.[1]

-

Activation and Pyrrole Ring A Formation: The pathway initiates with the activation of L-proline. The enzyme PigI adenylates L-proline and transfers it to a peptidyl carrier protein (PCP) domain on the PigG protein.[12] Subsequently, the FAD-dependent oxidase PigA oxidizes the proline ring to form a pyrrolyl-2-carboxyl-S-PCP intermediate.[1][12] This step is the foundational conversion of an amino acid into the core pyrrole scaffold.

-

Elaboration to the Bipyrrole Core: The pathway then incorporates L-serine, likely through PKS-like machinery, to form the second pyrrole ring (Ring B).[1] A suite of enzymes including PigJ, PigH, PigM, and PigF are implicated in the subsequent steps of methylation, oxidation, and final formylation to yield the mature MBC molecule.[8] The precise mechanism of the formylation step remains an area of active investigation but is a critical enzymatic transformation within the cluster.

Pathway II: Formation of the Monopyrrole Moiety (MAP)

Running in parallel is a separate pathway for the synthesis of the monopyrrole, 2-methyl-3-n-amyl-pyrrole (MAP).[8]

-

Carbon Backbone Assembly: This pathway begins with the condensation of pyruvate and 2-octenal, a reaction catalyzed by the thiamine pyrophosphate (TPP)-dependent enzyme PigD.[12]

-

Amination and Cyclization: The resulting intermediate undergoes transamination and cyclization, mediated by PigE, to form the MAP precursor, which is then oxidized by PigB to yield MAP.[8][12]

The Final Condensation

The culmination of the entire biosynthetic process is the condensation of the two precursors, MBC and MAP. This final step is catalyzed by the enzyme PigC, which ligates the two molecules to form the characteristic tripyrrole structure of prodigiosin.[1][8]

Visualizing the Prodigiosin Pathway

Caption: Convergent biosynthesis of prodigiosin in Serratia marcescens.

Non-Enzymatic Pathways: The Maillard Reaction

In stark contrast to the highly regulated enzymatic pathways, a vast number of simple 2-formylpyrroles are generated spontaneously through the Maillard reaction.[6][10] This non-enzymatic browning reaction is responsible for the flavor and color of cooked foods but also occurs under physiological conditions.[11]

Mechanism of 2-Formylpyrrole Formation

The formation of the common 5-(hydroxymethyl)pyrrole-2-carbaldehyde scaffold from a hexose sugar (like D-glucose) and an amine proceeds through several key stages.[10][11]

-

Initial Condensation: The reaction begins with the nucleophilic attack of an amine on the carbonyl group of a reducing sugar, forming a Schiff base, which then rearranges to an Amadori compound.

-

Formation of 3-Deoxyglucosone (3-DG): The Amadori compound degrades through a series of enolizations and eliminations to form key reactive intermediates, most notably 3-deoxyglucosone (3-DG).[10]

-

Cyclization and Aromatization: 3-DG is the direct precursor to the pyrrole ring. The original amine (or a second amine molecule) attacks the 3-DG molecule, leading to a cascade of cyclization and dehydration steps that ultimately result in the formation of the stable, aromatic formyl-pyrrole ring system.[2][10]

Precursor Diversity

The identity of the amine precursor dictates the N-substituent of the final formyl-pyrrole product. This is a key diagnostic feature for inferring the origin of an isolated compound.[2]

-

Amino Acids: Proteinogenic amino acids lead to N-substituted pyrroles that retain the amino acid's side chain.[2]

-

Biogenic Amines: Decarboxylation products of amino acids, such as γ-aminobutyric acid (GABA) from glutamic acid, are common precursors.[10][13]

-

Amino Sugars: These can also participate in the reaction, leading to different structural classes of formyl-pyrroles.[6]

Visualizing the Maillard Mechanism

Caption: Generalized non-enzymatic Maillard pathway to formyl-pyrroles.

Emerging and Chemo-Enzymatic Strategies

Research continues to uncover novel ways in which formyl-pyrrole compounds are synthesized, including unique enzymatic pathways and powerful in vitro biocatalytic systems.

In Vitro Enzymatic Synthesis: The UbiD/CAR System

A promising strategy for the controlled synthesis of formyl-pyrroles is the coupling of two distinct enzyme classes: a UbiD-type decarboxylase and a carboxylic acid reductase (CAR).[14]

-

Principle of the Cascade: This system leverages the reversible nature of certain decarboxylases. In the presence of high concentrations of bicarbonate (a source of CO₂), a UbiD-family enzyme can catalyze the "reverse" reaction: the carboxylation of a substrate like pyrrole to form pyrrole-2-carboxylate.[14][15] This intermediate is then immediately and irreversibly reduced by a CAR enzyme, which uses ATP and NADPH to convert the carboxylic acid to an aldehyde.[14]

-

Causality and Advantage: The genius of this system lies in the irreversible reduction step. By constantly removing the pyrrole-2-carboxylate product of the first reaction, the thermodynamic equilibrium is shifted strongly in favor of carboxylation, allowing for efficient CO₂ fixation and aldehyde production under near-ambient conditions.[14] This chemo-enzymatic approach has been successfully demonstrated for the production of pyrrole-2-carbaldehyde from pyrrole.[11][14]

Visualizing the Chemo-Enzymatic Workflow

Caption: In vitro synthesis of pyrrole-2-carbaldehyde via a UbiD/CAR cascade.

Methodologies for Studying Formyl-Pyrrole Biosynthesis

Elucidating the pathways described above requires a multi-faceted experimental approach, combining genetics, biochemistry, and analytical chemistry.

Protocol 5.1.1: Targeted Gene Deletion in S. marcescens to Identify Biosynthetic Intermediates

This protocol describes a foundational technique used to assign function to genes within a biosynthetic cluster, such as the pig cluster.[8] The principle is to create an in-frame deletion of a target gene, which stalls the biosynthetic pathway and causes the accumulation of the intermediate that would have been the substrate for the now-absent enzyme.

Methodology:

-

Construct Deletion Vector: Using overlap extension PCR, amplify ~1kb regions of DNA flanking the target gene (e.g., pigC). Ligate these "homology arms" together into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

-

Conjugation: Transfer the deletion vector from a donor E. coli strain (e.g., S17-1 λpir) into the recipient wild-type S. marcescens via biparental mating.

-

Selection for Single Crossover: Plate the mating mixture on agar containing an antibiotic to select for S. marcescens cells that have integrated the vector into their chromosome via homologous recombination (single crossover).

-

Selection for Double Crossover: Inoculate single-crossover colonies into a liquid medium without antibiotic selection, then plate onto agar containing a counter-selection agent (e.g., sucrose for sacB). Cells that retain the sacB gene will die. Survivors will be those that have undergone a second homologous recombination event, either reverting to wild-type or excising the target gene to create a clean, in-frame deletion.

-

Screening and Verification: Screen colonies for the desired phenotype (e.g., loss of red pigmentation for any pig gene knockout). Verify the deletion at the molecular level using colony PCR with primers flanking the deleted region.

-

Metabolite Extraction and Analysis: Grow a liquid culture of the confirmed deletion mutant (e.g., ΔpigC). Extract the culture supernatant and cell pellet with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS to identify the accumulated intermediates (e.g., MBC and MAP in the ΔpigC mutant) by comparing their mass and fragmentation patterns to known standards or predicted structures.[8]

Self-Validation Insight: The power of this method lies in its systematic application. By creating a series of mutants (ΔpigA, ΔpigC, ΔpigD, etc.) and cross-feeding them, one can logically deduce the order of the pathway.[16] For instance, a ΔpigA mutant can be "fed" by a ΔpigC mutant because the latter produces and secretes the intermediates that the former cannot make.[16]

Data Summary & Conclusion

Table 1: Key Enzymes in Prodigiosin Biosynthesis and Their Functions

| Enzyme | Gene | Function | Precursor(s) | Product/Intermediate | Reference(s) |

| Proline ACP Ligase | pigI | Activates and transfers L-proline to the PCP | L-Proline, ATP | L-Prolyl-S-PCP | [12] |

| Prolyl-PCP Dehydrogenase | pigA | Oxidizes the proline ring to form a pyrrole | L-Prolyl-S-PCP | Pyrrolyl-2-carboxyl-S-PCP | [1][12] |

| Condensing Enzyme | pigD | TPP-dependent condensation | Pyruvate, 2-Octenal | 3-Acetyloctanal | [8][12] |

| Condensase | pigC | Final condensation of the two main precursors | MBC, MAP | Prodigiosin | [1][8] |

Table 2: Comparison of Formyl-Pyrrole Formation Pathways

| Feature | Enzymatic (Prodigiosin) | Non-Enzymatic (Maillard) | Chemo-Enzymatic (UbiD/CAR) |

| Control | Genetically encoded, highly regulated | Spontaneous, dependent on conditions (temp, pH) | Controlled in vitro reaction |

| Precursors | Amino acids (Pro, Ser), Pyruvate, 2-Octenal | Reducing sugars, primary amines | Pyrrole, CO₂, ATP, NADPH |

| Key Intermediates | Pyrrolyl-S-PCP, MBC, MAP | Schiff base, Amadori compounds, 3-DG | Pyrrole-2-carboxylate |

| Products | Complex, specific secondary metabolites | Heterogeneous mixture of simple pyrroles | Specific, targeted aldehyde product |

| Significance | Antibiotic/Anticancer activity | Food chemistry, physiological stress markers | Biocatalysis, green chemistry |

Future Outlook: The study of formyl-pyrrole biosynthesis is a dynamic field. The elucidation of enzymatic formylation mechanisms, distinct from known formyltransferases[17], within pathways like prodigiosin biosynthesis remains a significant challenge. Engineering these pathways holds promise for creating novel prodiginine analogs with enhanced therapeutic properties. Furthermore, the expansion of the chemo-enzymatic toolbox, applying systems like the UbiD/CAR cascade to a wider range of heterocyclic substrates, opens a new frontier for the sustainable, biocatalytic production of high-value aldehydes for the pharmaceutical and chemical industries.[14] Continued investigation will undoubtedly uncover more of nature's logic in the assembly and function of these potent molecules.

References

-

Prodigiosin - Wikipedia. Wikipedia. [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural product reports, 36(2), 289-306. [Link]

-

Cui, T., et al. (2019). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology, 10, 1683. [Link]

-

Howard-Jones, A. R., & Walsh, C. T. (2006). Overall biosynthetic logic for assembly of the pyrrole-2-carboxylate scaffold found in the coumarin antibiotics (8 and 9), pyoluteorin 11 and the prodigiosin 6 A-ring. Natural Product Reports, 23(4), 517-531. [Link]

-

Williamson, N. R., et al. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular microbiology, 56(4), 971-989. [Link]

-

KEGG PATHWAY: Prodigiosin biosynthesis - Reference pathway. Kanehisa Laboratories. [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(2), 289-306. [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. [Link]

-

Prodigiosin Biosynthesis in Serratia marcescens. Scribd. [Link]

-

Pyrrole-2-carboxylate Pathway Map. Eawag-BBD. [Link]

-

Rowe, S. F., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. Molecules, 27(10), 3169. [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. PubMed. [Link]

-

Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. [Link]

-

2-Formylpyrroles derived from biogenic amines. ResearchGate. [Link]

-

Formylation - Wikipedia. Wikipedia. [Link]

-

Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. ResearchGate. [Link]

-

Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). Biological formation of pyrroles: Nature's logic and enzymatic machinery. Natural Product Reports, 23(4), 517-531. [Link]

Sources

- 1. Prodigiosin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological formation of pyrroles: Nature's logic and enzymatic machinery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KEGG PATHWAY: Prodigiosin biosynthesis - Reference pathway [kegg.jp]

- 10. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyrrole-2-carboxylate Pathway [eawag-bbd.ethz.ch]

- 16. scribd.com [scribd.com]

- 17. Formylation - Wikipedia [en.wikipedia.org]

Technical Guide: Structural Analogues of Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

[1]

Executive Summary: The Pyrrole Scaffold as a Chemical Chassis

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS: 40611-79-8) is not merely a single reagent; it is a privileged scaffold .[1] Its structure offers four distinct vectors for chemical diversification, making it a "chassis" for two distinct high-value fields:[1]

-

Medicinal Chemistry: As a precursor for kinase inhibitors (e.g., Sunitinib analogues) and anti-tubercular agents (MmpL3 inhibitors).

-

Optoelectronics: As the obligate precursor for asymmetric BODIPY (Boron-dipyrromethene) dyes and porphyrins.[1]

This guide details the synthesis of the core, the logic of its structural analogues, and the protocols to generate them.[]

Structural Anatomy & Rational Design (SAR)

To design effective analogues, one must understand the reactivity profile of the parent molecule. The structure is an electron-rich heteroaromatic ring with a "push-pull" electronic system: the electron-donating nitrogen and methyl group oppose the electron-withdrawing ester and formyl groups.[1]

The Four Vectors of Diversification

-

Vector A (C4-Formyl): The "Warhead."[1] Highly reactive toward nucleophiles (amines, active methylenes). Essential for extending conjugation.

-

Vector B (C2-Ester): The "Anchor."[1] Controls solubility and lipophilicity.[1][] Can be hydrolyzed to the acid for coupling (amide formation) or decarboxylated to free the alpha-position.

-

Vector C (N1-Position): The "Steering Wheel."[1] Substitution here (Alkyl/Aryl) dramatically alters biological permeability and solid-state packing (crucial for OLEDs).[1]

-

Vector D (C3-Methyl): The "Steric Gate."[1] Provides regiochemical control during electrophilic substitutions and prevents free rotation in biaryl analogues.[1]

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram maps the functional handles of the molecule to their downstream applications.

Caption: Functional mapping of the pyrrole scaffold showing chemical vectors and their downstream applications.

Synthesis of the Core Scaffold

Before generating analogues, the core must be synthesized with high purity. The industry-standard route involves the Paal-Knorr or Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation .[1]

Protocol 1: Vilsmeier-Haack Formylation of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Note: This protocol assumes the starting material (without the aldehyde) is available.[1]

Reagents:

-

Methyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]

-

Phosphorus oxychloride (POCl₃, 1.2 eq)

-

Dimethylformamide (DMF, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 mins until the Vilsmeier salt (white precipitate/slurry) forms.

-

Substrate Addition: Dissolve Methyl 3-methyl-1H-pyrrole-2-carboxylate in anhydrous DCM. Add this solution dropwise to the Vilsmeier salt at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the starting material).

-

Hydrolysis: Cool the mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH (exothermic!). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).

Designing Structural Analogues: Pathways & Protocols

Pathway A: C4-Formyl Modifications (Medicinal Chemistry)

The most common bioactive analogues exploit the aldehyde to form hydrazones or condensed heterocycles .[1] These derivatives often exhibit anti-tubercular or anti-inflammatory activity by mimicking the hinge-binding motif of kinase inhibitors.[1]

Target Analogue Class: Pyrrolyl-Hydrazones These analogues introduce a "tail" that can probe hydrophobic pockets in protein targets (e.g., MmpL3 in Mycobacterium tuberculosis).[1]

Experimental Protocol: Condensation with Aryl Hydrazides

-

Setup: Dissolve Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1 mmol) in Ethanol (10 mL).

-

Addition: Add the corresponding aryl hydrazide (e.g., Isoniazid or substituted benzohydrazide, 1.1 mmol).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reaction: Reflux for 4–6 hours. A precipitate usually forms.[1]

-

Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.

-

Validation: ¹H NMR will show the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the imine singlet (~8.2 ppm).

Pathway B: Dipyrromethene Formation (Materials Science)

Reaction with a second pyrrole yields BODIPY precursors.[1] The asymmetry provided by the 3-methyl/2-ester substitution pattern allows for fine-tuning of fluorescence (Stokes shift).[1]

Experimental Protocol: Asymmetric BODIPY Synthesis

-

Condensation: Combine the title compound (1 eq) with 2,4-dimethylpyrrole (1 eq) in dry DCM. Add catalytic POCl₃ or TFA.[1] Stir until the dipyrromethene forms (deep red color).

-

Complexation: Add Diisopropylethylamine (DIPEA, 5 eq) followed by BF₃·OEt₂ (6 eq).[1] Stir for 2 hours.

-

Purification: The resulting BODIPY dye is highly fluorescent and non-polar.[1] Purify via silica plug eluting with Toluene.[1]

Comparative Data of Known Analogues

The following table summarizes key structural analogues and their primary shifts in physicochemical properties compared to the parent methyl ester.

| Analogue Class | Structural Modification | Effect on Property (vs. Parent) | Primary Application |

| Parent | Methyl ester, 3-Me, 4-CHO | Baseline | Intermediate |

| Ethyl Ester | Methyl → Ethyl at C2 | Increased Lipophilicity (+0.5 LogP) | Drug delivery (Prodrugs) |

| Carboxamide | OMe → NHR at C2 | H-bond donor/acceptor change | Kinase Inhibitors (Sunitinib-like) |

| C4-Nitrile | CHO → CN at C4 | Reduced reactivity, Electron withdrawing | Stable OLED materials |

| N-Benzyl | H → Benzyl at N1 | Loss of H-bond donor, steric bulk | Protection group / Solubility |

| 3,5-Dimethyl | H → Methyl at C5 | Blocks metabolic oxidation at C5 | Metabolically stable drugs |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the raw materials to the high-value structural analogues.

Caption: Synthetic tree deriving functional analogues from the central pyrrole scaffold.

References

-

Synthesis of Pyrrole-2-carboxylate Derivatives: PubChem Compound Summary for Methyl 4-formyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information (2025).[1] [Link]

-

BODIPY Synthesis & Applications: BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties.[1][][3][4] Loudet, A., & Burgess, K. Chemical Reviews (2007). [Link]

-

Medicinal Chemistry (MmpL3 Inhibitors): Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.[1] Zhang, et al. Journal of Medicinal Chemistry (2020). [Link]

-

Mechanochemical Synthesis of Pyrroles: Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation.[1][5] Li, M., et al. Organic Letters (2024).[5] [Link]

-

General Pyrrole Reactivity: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI Molecules (2023).[1] [Link]

Sources

- 1. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]

Methodological & Application

Application Note: Vilsmeier-Haack Formylation of Pyrrole Esters

Introduction: The Strategic Importance of Formylated Pyrroles

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This transformation is of paramount importance in the field of medicinal chemistry and materials science, as the resulting aldehydes are critical intermediates for synthesizing complex molecular architectures, including porphyrins, pharmaceutical agents, and conjugated polymers.[1][2] Pyrrole, an electron-rich heterocycle, is particularly reactive towards Vilsmeier-Haack conditions.[1][3] This application note provides a detailed protocol and technical insights for the regioselective formylation of pyrrole esters, substrates where the ester functionality acts as a deactivating group, influencing the position of electrophilic attack. Understanding and controlling this reaction is crucial for researchers and drug development professionals aiming to construct functionalized pyrrolic scaffolds.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds via a two-part electrophilic aromatic substitution mechanism.[3][4]

Part A: Formation of the Vilsmeier Reagent First, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. This in situ reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][5]

Part B: Electrophilic Attack and Hydrolysis The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2] This forms a cationic intermediate, which subsequently eliminates a chloride ion to yield a more stable iminium salt.[2][4] This iminium intermediate is then hydrolyzed during the aqueous work-up phase to afford the final aldehyde product.

Regioselectivity in Pyrrole Esters: For unsubstituted pyrrole, formylation occurs predominantly at the C2 (α) position, which is the most electron-rich site due to the electron-donating nature of the nitrogen atom.[3][6] When an electron-withdrawing ester group is present (e.g., at C2), it deactivates the ring, particularly the adjacent positions. However, the Vilsmeier reagent is a potent enough electrophile to react, and formylation is strongly directed to the next most activated and sterically accessible position, which is typically the C5 position. If the C2 and C5 positions are blocked, formylation may occur at a C3 or C4 (β) position, though this is generally less favorable. Steric factors from bulky substituents can also influence the site of formylation.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the formylation of a generic ethyl pyrrole-2-carboxylate. Modifications to stoichiometry, temperature, and reaction time may be necessary for different substrates.

3.1. Materials and Equipment

-

Reagents: Ethyl pyrrole-2-carboxylate, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium acetate (NaOAc) solution, Diethyl ether (Et₂O), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Flame-dried, two-necked round-bottom flask, magnetic stir bar, dropping funnel, nitrogen inlet/bubbler, ice bath, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) supplies, column chromatography equipment.

3.2. Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation (In Situ)

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

While stirring vigorously, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes. Causality: This slow, chilled addition is critical to control the exothermic reaction between DMF and POCl₃ and to prevent degradation of the reagent.[8]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[8] The mixture should become a thick, white slurry.

Step 2: Formylation Reaction

-

Dissolve the ethyl pyrrole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the pyrrole ester solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 2-6 hours. Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed.[8]

Step 3: Work-up and Hydrolysis

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.[8] An excess of the base solution is used to neutralize the acidic mixture and hydrolyze the iminium salt intermediate. Causality: This step must be performed slowly and with cooling, as the hydrolysis is highly exothermic and can cause vigorous gas evolution.

-

Stir the resulting mixture vigorously for 30-60 minutes.

Step 4: Extraction and Purification

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[9]

-

The crude residue can be purified by silica gel column chromatography to yield the pure formylated pyrrole ester.

Experimental Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole esters.

Data Summary and Troubleshooting

The efficiency of the Vilsmeier-Haack reaction can vary based on the specific substrate and reaction conditions. Below is a table summarizing typical parameters.

| Substrate Example | Ester Position | Expected Formyl Position | Temp. (°C) | Time (h) | Typical Yield |

| Ethyl pyrrole-2-carboxylate | C2 | C5 | 40-50 | 2-4 | 70-85% |

| Methyl 1-methylpyrrole-3-carboxylate | C3 | C2 or C5 | 50-60 | 4-8 | 60-75% |

| tert-Butyl 3,4-diethylpyrrole-2-carboxylate | C2 | C5 | 40-50 | 2-3 | >90% |

Troubleshooting Guide:

-

Low Yield: Ensure all reagents and solvents are anhydrous. The Vilsmeier reagent is highly sensitive to moisture. Incomplete reaction can be addressed by increasing reaction time or temperature.

-

Multiple Products: The formation of regioisomers may occur if multiple positions on the pyrrole ring are similarly activated. Purification by chromatography is essential. Lowering the reaction temperature may improve selectivity.

-

Difficult Work-up: Residual DMF can be challenging to remove due to its high boiling point.[9] Thorough washing during extraction and purification under high vacuum are effective strategies. If the product is water-soluble, back-extraction may be necessary.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of formylated pyrrole esters, which are valuable precursors in drug discovery and materials science.[1][10] By carefully controlling reaction parameters such as temperature and stoichiometry, and by understanding the electronic and steric influences of substituents, researchers can achieve high yields and regioselectivity. The protocol provided herein serves as a robust starting point for the formylation of a wide range of pyrrole ester substrates.

References

- Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem. (n.d.).

- Vilsmeier-Haack Reaction | NROChemistry. (n.d.).

- Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole - Benchchem. (n.d.).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent - Benchchem. (n.d.).

- Vilsmeier haack reaction | PPTX - Slideshare. (n.d.).

- Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).

- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).

- Vilsmeir Haack Reaction | PDF | Acid | Amide - Scribd. (n.d.).

- Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Vilsmeier reagent - Wikipedia. (n.d.).

- Vilsmeier Reagent - Enamine. (n.d.).

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- Vilsmeier-Haack Reaction. (n.d.).

-

Sayah, B., Pelloux-Léon, N., Milet, A., Pardillos-Guindet, J., & Vallée, Y. (2001). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 66(7), 2522–2525. Retrieved from [Link]

- Pyrrole-The Vilsmeier Reaction - ChemTube3D. (n.d.).

- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Sayah, B., Pelloux-Léon, N., Milet, A., Pardillos-Guindet, J., & Vallée, Y. (2001). Highly regioselective Vilsmeier-Haack acylation of hexahydropyrroloindolizine. Journal of Organic Chemistry, 66(7), 2522-2525.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

Application Notes and Protocols: Derivatization of the Formyl Group in Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Introduction: The Synthetic Versatility of a Pyrrole Core

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that serves as a valuable building block in the synthesis of a wide array of more complex heterocyclic compounds. The strategic placement of the electron-withdrawing carboxylate and formyl groups, along with the methyl substituent, modulates the reactivity of the pyrrole ring and provides multiple handles for chemical modification. The formyl group, in particular, is a versatile functional group that can undergo a variety of transformations, making it a key site for molecular elaboration. This guide provides a detailed exploration of several key derivatization strategies for this formyl group, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in synthetic chemistry and drug development.

The pyrrole nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents.[1] Consequently, the ability to selectively modify scaffolds like methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is of paramount importance in the generation of compound libraries for screening and the synthesis of targeted therapeutics. This document will focus on three powerful and widely applicable derivatization methods: the Knoevenagel condensation, reductive amination, and the Wittig reaction.

Knoevenagel Condensation: Carbon-Carbon Bond Formation via Active Methylene Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2] This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. In the context of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the formyl group readily participates in this condensation, leading to the formation of a new exocyclic double bond at the 4-position of the pyrrole ring.

The choice of the active methylene compound allows for the introduction of a wide variety of functional groups. For example, using malononitrile will introduce a dicyanovinyl group, while using ethyl cyanoacetate will result in a cyanoacrylate moiety. The reaction is typically catalyzed by a weak base, such as piperidine or L-proline, to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[2][3] The presence of electron-withdrawing groups on the active methylene component is crucial for increasing its acidity, allowing for deprotonation by a mild base.[2]

Mechanistic Rationale

The reaction proceeds through a series of reversible steps. First, the basic catalyst deprotonates the active methylene compound to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the formyl group on the pyrrole ring. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct. Subsequent dehydration, often facilitated by the reaction conditions, leads to the formation of the final α,β-unsaturated product.

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Synthesis of Methyl 4-((2,2-dicyanovinyl)-3-methyl-1H-pyrrole-2-carboxylate)

This protocol details the Knoevenagel condensation of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with malononitrile.

Materials:

-

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

-

Malononitrile

-

Piperidine

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-((2,2-dicyanovinyl)-3-methyl-1H-pyrrole-2-carboxylate).

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | 181.17 | - | 1.0 |

| Malononitrile | 66.06 | - | 1.1 |

| Piperidine | 85.15 | - | 0.1 |

Table 1: Stoichiometry for the Knoevenagel Condensation.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and versatile method for the synthesis of amines from aldehydes or ketones.[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[5] This method is highly favored for its efficiency and broad substrate scope.[6]

Applying this to methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the formyl group can be converted into a primary, secondary, or tertiary amine, depending on the choice of the nitrogen source (ammonia, a primary amine, or a secondary amine, respectively). A key advantage of this method is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde, thus minimizing the side reaction of aldehyde reduction.[4]

Mechanistic Insights

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the formyl group, forming a carbinolamine intermediate. Under mildly acidic conditions, the carbinolamine dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5] The reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.

Caption: Reductive Amination Workflow.

Experimental Protocol: Synthesis of Methyl 4-((benzylamino)methyl)-3-methyl-1H-pyrrole-2-carboxylate

This protocol describes the reductive amination of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with benzylamine.

Materials:

-

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-((benzylamino)methyl)-3-methyl-1H-pyrrole-2-carboxylate.

-

Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | 181.17 | - | 1.0 |

| Benzylamine | 107.15 | - | 1.1 |

| Sodium triacetoxyborohydride | 211.94 | - | 1.5 |

Table 2: Stoichiometry for the Reductive Amination.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] This reaction is particularly valuable for its high degree of control over the position of the newly formed double bond. In the case of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, the Wittig reaction allows for the conversion of the formyl group into a variety of substituted vinyl groups.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanionic carbon, generally favor the formation of the (E)-alkene.[8] Conversely, non-stabilized ylides, which lack such a group, typically yield the (Z)-alkene as the major product.[8]

Mechanistic Overview

The Wittig reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde.[9] This leads to the formation of a betaine intermediate, which then cyclizes to form a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses through a [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Caption: Wittig Reaction Workflow.

Experimental Protocol: Synthesis of Methyl 4-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2-carboxylate

This protocol outlines the Wittig reaction of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to yield the corresponding (E)-acrylate.

Materials:

-

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

-

(Ethoxycarbonylmethylene)triphenylphosphorane

-

Toluene

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) and (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) in dry toluene.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify the residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), to isolate the pure alkene product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | 181.17 | - | 1.0 |

| (Ethoxycarbonylmethylene)triphenylphosphorane | 348.38 | - | 1.1 |

Table 3: Stoichiometry for the Wittig Reaction.

Conclusion

The derivatization of the formyl group in methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate offers a gateway to a vast chemical space of novel pyrrole-containing molecules. The Knoevenagel condensation, reductive amination, and Wittig reaction represent three robust and highly adaptable strategies for achieving this. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively leverage these transformations to synthesize a diverse range of compounds for applications in medicinal chemistry and materials science. The choice of a specific method will depend on the desired final product and the compatibility of the reagents with other functional groups present in the molecule. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful synthetic outcomes.

References

-

Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(54), 31773–31780. [Link]

-

Kakiuchi, K., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593. [Link]

-

Li, Y., et al. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 8, 583. [Link]

-

Takahashi, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

-

Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1054–1060. [Link]

-

Thirupathi, G., et al. (2012). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles (V) and a Study of Their Antimicrobial Activities. ChemInform, 43(36). [Link]

-

Ito, T., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28839–28851. [Link]

-

Rao, V. U., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

-

Schmid, M., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal, 29(65), e202302091. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(54), 31773-31780. [Link]

-

Kim, M. J., et al. (2019). Conversion of Knorr-type pyrroles to 2-formyl pyrroles. ResearchGate. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 9(12), 2353–2356. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Takahashi, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Brimble, M. A., et al. (2017). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 15(4), 853-860. [Link]

-

Nagle, A., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of medicinal chemistry, 56(6), 2533–2543. [Link]

-

Arshad, M., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o73. [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(9), 1251–1258. [Link]

-

PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Turova, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols: Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyrrole Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold remains a cornerstone for the design of novel functional molecules. Its inherent aromaticity, coupled with the diverse reactivity of its ring system, provides a fertile ground for the construction of complex molecular architectures. Among the vast array of substituted pyrroles, methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate has emerged as a particularly valuable and versatile precursor. This compound strategically positions three key functional groups—a nucleophilic pyrrolic nitrogen, an electrophilic formyl group, and a modifiable ester—on a stable aromatic core. This unique arrangement allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of various fused heterocyclic systems.

The fused heterocycles derived from this precursor, such as thieno[3,2-b]pyrroles and pyrrolo[3,2-c]pyridines , are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. These scaffolds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. Furthermore, the extended π-systems of these fused heterocycles make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This technical guide provides a comprehensive overview of the synthetic utility of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate. We will delve into the synthesis of the precursor itself, followed by detailed protocols for its conversion into medicinally relevant thieno[3,2-b]pyrrole and pyrrolo[3,2-c]pyridine frameworks. The experimental choices and the underlying chemical principles will be thoroughly explained to provide a self-validating and insightful guide for researchers in the field.

Synthesis of the Precursor: Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

The introduction of a formyl group onto the pyrrole ring is most effectively achieved through the Vilsmeier-Haack reaction .[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic systems.[3][4][5] For 2-substituted-3-methylpyrroles, the formylation is regioselectively directed to the vacant 4-position due to the electronic and steric influences of the existing substituents.

Reaction Pathway for Precursor Synthesis

Sources

- 1. Synthesis of fused N-heterocycles via tandem C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Topic: Synthetic Routes to N-Substituted Methyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of robust synthetic strategies for obtaining N-substituted methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate derivatives. These polysubstituted pyrroles are valuable synthons in medicinal chemistry and materials science, serving as key intermediates for more complex molecular architectures. This document outlines a logical, multi-step synthetic sequence, detailing the underlying chemical principles and providing validated protocols for each stage.

Introduction: The Challenge and Importance of Polysubstituted Pyrroles

Pyrrole scaffolds are ubiquitous in biologically active natural products and pharmaceutical agents, including heme, chlorophyll, and various drugs.[1] The specific substitution pattern of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate offers a unique arrangement of functional groups: a nucleophilic nitrogen center (once deprotonated), an ester for amide coupling, a formyl group for reductive amination or condensation reactions, and a methyl group influencing the electronic properties of the ring.

The primary synthetic challenge lies in achieving precise regiochemical control during the introduction of these substituents onto the pyrrole core. This guide presents a validated three-stage approach:

-

Construction of the Pyrrole Core: Synthesis of methyl 3-methyl-1H-pyrrole-2-carboxylate.

-

N-Functionalization: Introduction of the desired substituent on the pyrrole nitrogen.

-

Regioselective Formylation: Introduction of the aldehyde group at the C4 position.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic pathway simplifies the synthesis into manageable steps. The target molecule is disconnected at the formyl and N-substituent positions, leading back to a common pyrrole precursor.

Caption: Retrosynthetic pathway for the target molecule.

Part A: Synthesis of the Pyrrole Core: Methyl 3-methyl-1H-pyrrole-2-carboxylate

The initial step is the construction of the disubstituted pyrrole ring. While numerous methods exist for pyrrole synthesis, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is one of the most direct and reliable approaches.[2][3] For this specific target, a variation of this condensation is highly effective.

Protocol A1: Paal-Knorr Synthesis of the Pyrrole Core

This protocol adapts the classical Paal-Knorr synthesis for the preparation of the required methyl 3-methyl-1H-pyrrole-2-carboxylate.

Reaction Scheme: (A representation of the reaction would be here, showing the condensation of an appropriate 1,4-dicarbonyl precursor with an amine like glycine methyl ester, followed by cyclization and dehydration.)

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

Glycine methyl ester hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and glacial acetic acid (3:1 v/v).

-

Stir the mixture at room temperature for 15 minutes to form the free amine in situ.

-

Add acetonylacetone (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-methyl-1H-pyrrole-2-carboxylate as a solid.

Trustworthiness: This method is a well-established, high-yielding route to N-substituted pyrroles. The in-situ formation of the amine from its hydrochloride salt ensures a controlled reaction.[3][4] The acidic medium (acetic acid) catalyzes both the initial imine formation and the subsequent cyclization and dehydration steps.

Part B: N-Substitution of the Pyrrole Core

With the pyrrole core in hand, the next step is to introduce the desired substituent onto the nitrogen atom. This is typically achieved via N-alkylation or N-arylation. The pyrrole N-H is weakly acidic (pKa ≈ 17) and requires a moderately strong base for deprotonation to form the nucleophilic pyrrolide anion.

Causality Behind Experimental Choices:

-

Base Selection: Strong bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the pyrrole, driving the reaction to completion. Weaker bases like potassium carbonate (K2CO3) can also be effective, particularly with more reactive alkylating agents.[5]

-

Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base without interfering with the nucleophilic pyrrolide anion.[6]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate by column chromatography

Technical Support Center: Functionalized Pyrrole Purification

Subject: Purification of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate Ticket ID: PYR-CHO-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (MW: 181.19 g/mol ). This molecule presents a specific "push-pull" electronic challenge:

-

The "Pull": The electron-withdrawing ester (C2) and aldehyde (C4) groups make the ring electron-deficient, increasing the acidity of the pyrrolic NH (

~16). -

The "Push": The methyl group (C3) provides weak activation.

-

The Interaction: The acidic NH acts as a strong Hydrogen Bond Donor (HBD) to the silanol groups (

) on silica gel, leading to severe peak tailing ("streaking") and poor resolution from impurities like the 5-formyl regioisomer.

This guide provides a self-validating protocol to overcome these specific interactions.

Part 1: The Dashboard (Quick Reference)

| Property | Data | Implications for Chromatography |

| Physical State | Pale yellow solid | Do not liquid load in strong solvents (DCM/MeOH); use dry loading. |